molecular formula C9H9FO3S B12065938 Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- CAS No. 1822782-04-6

Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-

Katalognummer: B12065938
CAS-Nummer: 1822782-04-6
Molekulargewicht: 216.23 g/mol
InChI-Schlüssel: IBSMQSDZWNRYCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl ring substituted with a fluoro group and a methylsulfonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- typically involves several steps. One common method starts with the preparation of 4-(methylsulfonyl)benzyl chloride, which is then reacted with 4-fluorobenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized phenyl ethanones .

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets. The fluoro and methylsulfonyl groups play a crucial role in its binding affinity and reactivity. These interactions can influence various biological pathways, making the compound valuable in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone
  • 2-(4-Methylsulfonylphenyl)indole derivatives
  • Benzimidazole derivatives with 4-(methylsulfonyl)phenyl pharmacophore

Uniqueness

Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- stands out due to the presence of both fluoro and methylsulfonyl groups, which confer unique chemical and biological properties.

Eigenschaften

CAS-Nummer

1822782-04-6

Molekularformel

C9H9FO3S

Molekulargewicht

216.23 g/mol

IUPAC-Name

1-(4-fluoro-2-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C9H9FO3S/c1-6(11)8-4-3-7(10)5-9(8)14(2,12)13/h3-5H,1-2H3

InChI-Schlüssel

IBSMQSDZWNRYCW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=C(C=C1)F)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.